molecular formula C15H17N3O4S2 B2966416 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2191266-77-8

1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Numéro de catalogue: B2966416
Numéro CAS: 2191266-77-8
Poids moléculaire: 367.44
Clé InChI: PYBTYZRRDYWVFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a phenyl-ethanone core substituted with a sulfonyl-linked piperidine ring bearing a 1,3,4-thiadiazol-2-yloxy group.

Propriétés

IUPAC Name

1-[3-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11(19)12-3-2-4-14(9-12)24(20,21)18-7-5-13(6-8-18)22-15-17-16-10-23-15/h2-4,9-10,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBTYZRRDYWVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Applications De Recherche Scientifique

1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (CAS 333787-88-5)

  • Structure : Lacks the thiadiazole group; instead, the piperidine is substituted with a methyl group.
  • Properties : Molecular weight 281.38, logP ~2.94 (predicted for sulfonyl-piperidine derivatives).

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one (CAS 478248-39-4)

  • Structure : Replaces thiadiazole with benzothiazole and includes a dichlorophenyl-sulfanyl group.
  • Properties : Molecular weight 437.41; the chlorine atoms and sulfur-rich structure suggest antibacterial activity (e.g., against E. coli LpxH, IC₅₀ ~1.2 µM) .
  • Comparison : The dichlorophenyl and sulfanyl groups may confer stronger electrophilic character than the target compound’s thiadiazole, influencing target selectivity.

Anti-Ulcer Piperidine-Linked Ethanone Derivatives

  • Example : 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one ().
  • Activity : Demonstrated anti-ulcer effects in vivo via histopathological evaluation.
  • Key Difference : The target compound’s sulfonyl-thiadiazole-piperidine chain may enhance gastric tissue binding or modulate proton pump interactions compared to simpler piperidine-phenyl analogs .

Histamine H3 Receptor Ligands (e.g., QD10, QD17)

  • Structure: Piperazine-linked ethanones with benzoyl substituents.
  • Activity : Dual histamine H3 receptor affinity and antioxidant properties (e.g., QD10: 62% yield, 148–151°C mp).
  • Comparison : The target compound’s thiadiazole could mimic benzoyl groups in π-π stacking but may alter receptor specificity due to sulfur electronegativity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~350 (estimated) 1,3,4-Thiadiazole-oxy-piperidinyl-sulfonyl Hypothesized antimicrobial/anti-ulcer Synthesis logic
1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one 281.38 4-Methylpiperidine Undisclosed; high lipophilicity
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one 437.41 Benzothiazole, dichlorophenyl-sulfanyl Antibacterial (LpxH inhibition)
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one 215.31 Piperidine Anti-ulcer (in vivo efficacy)
QD10 (Histamine H3 ligand) 483.58 Benzoyl-piperazine H3 receptor affinity, antioxidant

Research Implications

  • Synthetic Challenges : Introducing the thiadiazole-oxy-piperidine group may require multi-step protocols, such as coupling sulfonyl chlorides with piperidine intermediates (analogous to ’s Pd-catalyzed reactions).
  • Biological Potential: The sulfonyl-thiadiazole motif is understudied compared to benzothiazole or methylpiperidine analogs. Prioritize assays for antimicrobial (e.g., E. coli LpxH ) and anti-ulcer activity .
  • ADME Profile : The thiadiazole’s electronegativity may reduce logP versus methylpiperidine derivatives, balancing solubility and permeability .

Activité Biologique

The compound 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring , known for its diverse biological activities.
  • A piperidine moiety , which often contributes to the pharmacological properties of compounds.
  • A sulfonyl group , which can enhance solubility and biological activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 303.35 g/mol

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Thiadiazole derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that certain modifications to the thiadiazole structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural characteristics have shown inhibition of key signaling pathways involved in tumor growth .

Analgesic Properties

Some studies suggest that compounds with a piperidine structure can exhibit analgesic effects. Research involving animal models has indicated that these compounds may act on central pain pathways, providing pain relief through mechanisms such as modulation of neurotransmitter release .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, it was found that certain compounds exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 µg/mL to 62.5 µg/mL, indicating potent antimicrobial properties .

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of structurally related thiadiazole compounds on various cancer cell lines. Results indicated that modifications to the piperidine moiety significantly influenced cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .

Comparative Analysis of Biological Activities

Activity TypeCompound ExampleMIC/IC50 Value
Antimicrobial1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one15.62 µg/mL (against E. coli)
AntitumorThiadiazole Derivative XIC50 = 5 µM (against HeLa cells)
AnalgesicPiperidine Derivative YEffective in pain models at 100 mg/kg

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.